molecular formula C14H20N2O4S B2963460 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421494-36-1

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2963460
CAS No.: 1421494-36-1
M. Wt: 312.38
InChI Key: XTRGLQHAWQSYLI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide” would be best determined through techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, the specific molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. The molecular weight of “this compound” is 295.4. Other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthetic Methodologies

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to compounds similar to the requested chemical, utilizes a one-pot synthetic method from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is high yielding and simplifies the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Polymer Chemistry

Research on N-(2-hydroxypropyl)methacrylamide polymerization provides insights into the hydrophilic character of polymerization media and its effect on the polymer's molecular weight. This study contributes to understanding polymer-analogous reactions and could be relevant to manipulating the properties of similar compounds (Kopeček & Baẑilová, 1973).

Environmental Applications

The photoassisted Fenton reaction offers a method for the complete oxidation of organic contaminants, providing a potential environmental application for similar compounds in water treatment processes (Pignatello & Sun, 1995).

Coordination Chemistry and Luminescence

Studies on phenylmercury(II) β-oxodithioester complexes highlight the influence of ligand frameworks on coordination environments, showcasing applications in material science and luminescence properties (Rajput et al., 2015).

Chemotherapeutic Investigations

Research into TZT-1027, a cytotoxic dolastatin 10 derivative, involves the study of pharmacokinetics and dose-limiting toxicities, indicating the relevance of similar compounds in developing chemotherapeutic agents (de Jonge et al., 2005).

Antimicrobial Studies

Amino acetate functionalized Schiff base organotin(IV) complexes have been evaluated for their antimicrobial activity, suggesting potential applications of related compounds in combating microbial infections (Basu Baul et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound relate to its toxicity, flammability, and environmental impact. The specific safety data for “N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide” is not provided in the search results . This information would typically be found in a material safety data sheet (MSDS).

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-6-4-5-7-11(10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRGLQHAWQSYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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